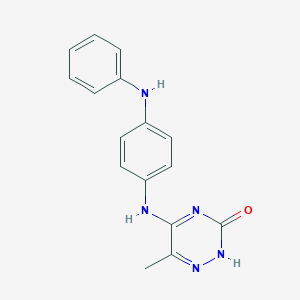
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide, also known as BPTB, is a synthetic compound that has been widely studied for its potential as a therapeutic agent. BPTB belongs to the class of thiazolidinone derivatives, which have been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important for cancer cell growth and survival. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been found to have anti-inflammatory properties. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been found to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been found to be relatively non-toxic to normal cells, which makes it a promising candidate for further development as an anti-cancer agent. However, one limitation of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide. One area of interest is the development of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide, as well as its potential side effects. Another area of interest is the investigation of the mechanism of action of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide, which may lead to the development of more potent and selective derivatives. Finally, the anti-inflammatory and antioxidant properties of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide may have potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide involves the reaction of 3-bromophenyl isocyanate with 4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzoic acid in the presence of a base catalyst. The resulting product is then purified by recrystallization to obtain N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide in high yield and purity.
Applications De Recherche Scientifique
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propriétés
Nom du produit |
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide |
|---|---|
Formule moléculaire |
C16H12BrClN2O4S |
Poids moléculaire |
443.7 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-4-chloro-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C16H12BrClN2O4S/c17-11-2-1-3-12(9-11)19-16(22)10-4-5-13(18)14(8-10)20-15(21)6-7-25(20,23)24/h1-5,8-9H,6-7H2,(H,19,22) |
Clé InChI |
RZNAPLYQYIKVFE-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br)Cl |
SMILES canonique |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![propan-2-yl 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254137.png)
![2-(1,1-dioxothiolan-3-yl)-N'-[2-(4-oxoquinazolin-3-yl)acetyl]acetohydrazide](/img/structure/B254139.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methoxybenzohydrazide](/img/structure/B254140.png)
![2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide](/img/structure/B254141.png)
![5-chloro-2-[2-(2-chlorobenzoyl)hydrazino]-N-(4-methylphenyl)-4-pyrimidinecarboxamide](/img/structure/B254144.png)
![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)



![4-[3-[3-(dimethylamino)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B254156.png)



